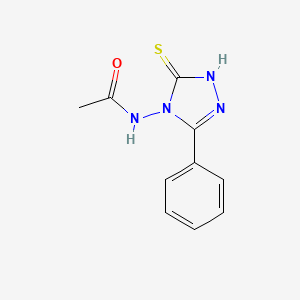
N-(3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide is a heterocyclic compound that contains a triazole ring with a phenyl group and a thioxo group. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with phenyl isothiocyanate to form the intermediate, which then undergoes cyclization with acetic anhydride to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thioxo group, potentially leading to the formation of thiol derivatives.
Substitution: The phenyl group and the acetamide moiety can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
N-(3-Phenyl-1H-1,2,4-triazol-4-yl)acetamide: Lacks the thioxo group.
N-(3-Phenyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetamide: Contains an oxo group instead of a thioxo group.
N-(3-Phenyl-5-methyl-1H-1,2,4-triazol-4(5H)-yl)acetamide: Contains a methyl group instead of a thioxo group.
Uniqueness: The presence of the thioxo group in N-(3-Phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
99072-82-9 |
|---|---|
分子式 |
C10H10N4OS |
分子量 |
234.28 g/mol |
IUPAC名 |
N-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C10H10N4OS/c1-7(15)13-14-9(11-12-10(14)16)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,16)(H,13,15) |
InChIキー |
ATVOQPHGSUHTKQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NN1C(=NNC1=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


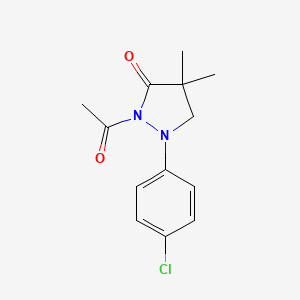
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

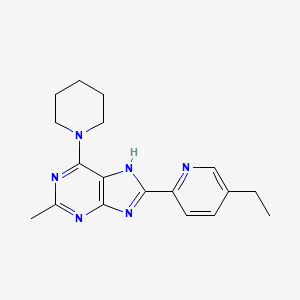
![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)


![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)
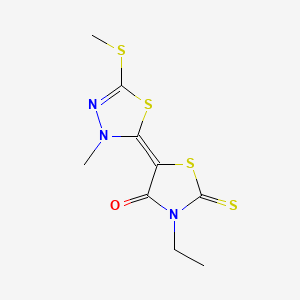



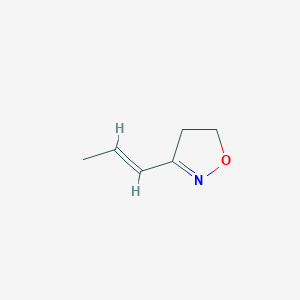
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
